

## "ATL-802" dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATL-802  |           |
| Cat. No.:            | B1666114 | Get Quote |

## **Application Notes and Protocols for ATL-802**

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific and medical literature, there is currently no information available regarding a compound designated as "ATL-802." This designation does not appear in published preclinical studies, clinical trials, or any other accessible documentation. Therefore, it is not possible to provide dosage and administration guidelines, experimental protocols, or signaling pathway diagrams for a compound with this identifier.

The absence of public information on "ATL-802" suggests that it may be an internal compound designation not yet disclosed, a misnomer, or a project that has not resulted in published data.

For the purpose of providing context on related research areas, we have included information on other investigational compounds with distinct numerical designations that appeared during the search process. It is crucial to note that these are not related to "ATL-802" and are provided for informational purposes only.

# Investigational Compound: FP802 for Amyotrophic Lateral Sclerosis (ALS)

One compound identified through related searches is FP802, a TwinF interface inhibitor. This molecule is being investigated for its potential neuroprotective effects in the context of Amyotrophic Lateral Sclerosis (ALS).

#### Methodological & Application





Mechanism of Action: FP802 is designed to selectively inhibit the toxic signaling of extrasynaptic NMDA receptors (eNMDARs) by disrupting the NMDAR/TRPM4 death signaling complex. This mechanism aims to prevent neuronal cell death while preserving the normal physiological functions of synaptic NMDARs.[1][2]

Preclinical Data: In a mouse model of ALS (SOD1G93A), post-disease onset treatment with FP802 has been shown to:

- Stop the progressive loss of motor neurons in the spinal cord.[2][3]
- Reduce the serum biomarker neurofilament light chain.[2][3]
- Improve motor performance.[2][3]
- Extend life expectancy.[2][3]

FP802 has also demonstrated the ability to block NMDA-induced death of neurons in forebrain organoids derived from ALS patients.[2][3][4]

Signaling Pathway of FP802 (Hypothesized)





Click to download full resolution via product page

Caption: Hypothesized signaling pathway of FP802 in preventing neuronal death.

### Clinical Research in Ataxia-Telangiectasia (A-T)

Separately, research in the field of Ataxia-Telangiectasia (A-T), a rare genetic neurodegenerative disorder, has explored novel therapeutic approaches. One such approach involves the use of heptanoate to address mitochondrial dysfunction.

A clinical trial has been registered to investigate the use of a novel form of anaplerosis with heptanoate in individuals with A-T.[5] The rationale is that free heptanoate is metabolized to acetyl CoA and propionyl CoA, which can replenish the TCA cycle and enhance energy metabolism.[5]



It is important to reiterate that neither FP802 nor heptanoate are designated as **ATL-802** in any available public records.

We advise researchers interested in "ATL-802" to consult internal documentation from the originating institution or to await public disclosure of information related to this specific compound. Without such information, any discussion of its properties, dosage, or administration would be purely speculative.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FP802 | TwinF interface inhibitor | Probechem Biochemicals [probechem.com]
- 2. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. ["ATL-802" dosage and administration guidelines].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666114#atl-802-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com